molecular formula C15H17ClN2O2 B2668772 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide CAS No. 1494631-95-6

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide

Cat. No.: B2668772
CAS No.: 1494631-95-6
M. Wt: 292.76
InChI Key: GWDNKBIUZKCRIB-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a cyanomethyl group, a cyclopentyl group, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro group is introduced through a chlorination reaction, while the cyanomethyl group is added via a nucleophilic substitution reaction. The cyclopentyl group is incorporated through a cyclization reaction, and the methoxy group is introduced via a methylation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(cyanomethyl)benzamide
  • 4-chloro-N-(cyanomethyl)-N-methylbenzamide
  • 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzamide

Uniqueness

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-20-14-10-11(16)6-7-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNKBIUZKCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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